molecular formula C21H23NO5S B1208525 3-Demethyl Thiocolchicine-d3

3-Demethyl Thiocolchicine-d3

Cat. No.: B1208525
M. Wt: 401.5 g/mol
InChI Key: PKYOHQGXPPVIGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Demethyl Thiocolchicine-d3 involves multiple steps, starting from the precursor thiocolchicine . The key steps include:

    Hydroxylation: Introduction of a hydroxyl group at the 3-position.

    Methoxylation: Addition of methoxy groups at the 1 and 2 positions.

    Methylsulfanylation: Introduction of a methylsulfanyl group at the 10-position.

    Acetylation: Formation of the acetamide group at the 7-position.

These reactions typically require specific catalysts and reaction conditions, such as controlled temperature and pH .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Demethyl Thiocolchicine-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while reduction of the carbonyl group forms an alcohol .

Scientific Research Applications

3-Demethyl Thiocolchicine-d3 has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential anti-inflammatory and anti-tumor properties.

    Medicine: Investigated for its potential use in treating various diseases, including cancer and inflammatory disorders.

    Industry: Used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 3-Demethyl Thiocolchicine-d3 involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Demethyl Thiocolchicine-d3 is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its hydroxyl, methoxy, and methylsulfanyl groups contribute to its unique reactivity and potential therapeutic applications .

Properties

IUPAC Name

N-(3-hydroxy-1,2-dimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO5S/c1-11(23)22-15-7-5-12-9-17(25)20(26-2)21(27-3)19(12)13-6-8-18(28-4)16(24)10-14(13)15/h6,8-10,15,25H,5,7H2,1-4H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKYOHQGXPPVIGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)SC)OC)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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